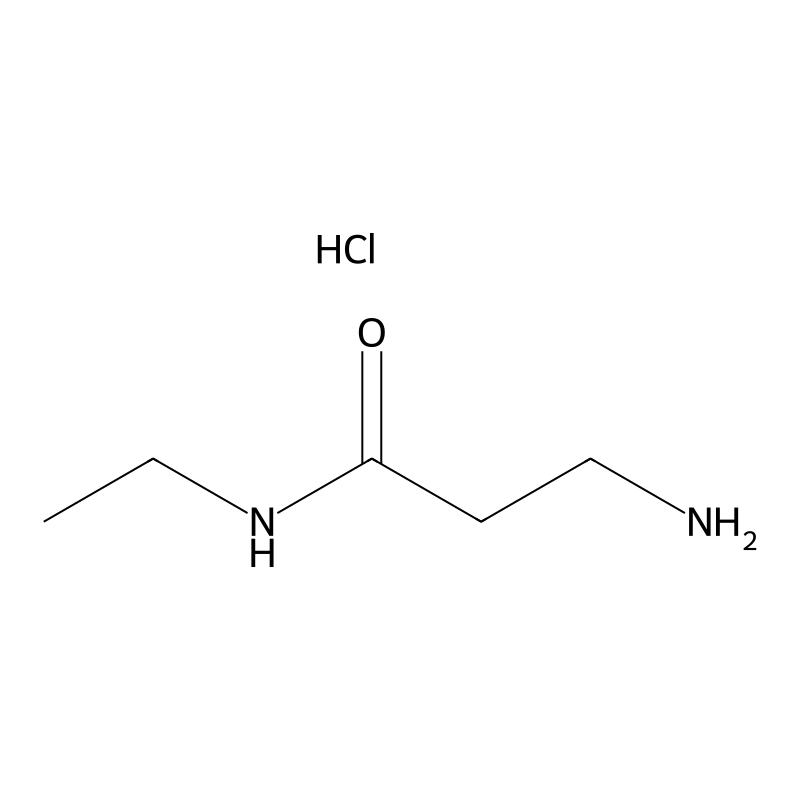

3-Amino-N-ethylpropanamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Amino-N-ethylpropanamide hydrochloride is a chemical compound characterized by the molecular formula C5H12ClN2O. It is a white crystalline solid that is soluble in water and has a molecular weight of approximately 152.62 g/mol. This compound is primarily utilized in research and pharmaceutical applications due to its unique structural properties, which include an amine group and a propanamide backbone. The presence of the hydrochloride salt form enhances its stability and solubility, making it suitable for various biological and chemical applications .

- Acylation: The amine group can react with acyl chlorides to form N-acyl derivatives.

- Alkylation: The amino group can undergo alkylation with alkyl halides, leading to the formation of quaternary ammonium salts.

- Dehydration: Under specific conditions, dehydration reactions may occur, particularly when heated with dehydrating agents.

These reactions are significant for synthesizing more complex compounds or modifying the properties of 3-Amino-N-ethylpropanamide hydrochloride for specific applications .

The synthesis of 3-Amino-N-ethylpropanamide hydrochloride typically involves the following steps:

- Starting Materials: The synthesis begins with ethylamine and propanoyl chloride.

- Reaction Process:

- Ethylamine reacts with propanoyl chloride under controlled conditions to form 3-Amino-N-ethylpropanamide.

- The resulting amide is then treated with hydrochloric acid to produce the hydrochloride salt.

- Purification: The product is purified through recrystallization or chromatography to achieve the desired purity level.

This method allows for efficient production while maintaining the integrity of the compound's functional groups .

3-Amino-N-ethylpropanamide hydrochloride has several applications, particularly in:

- Pharmaceutical Research: It serves as a precursor or intermediate in the synthesis of various pharmaceutical compounds.

- Biochemical Studies: The compound can be used in studies involving enzyme inhibition or receptor binding assays due to its amino functional groups.

- Chemical Synthesis: It acts as a building block in organic synthesis, facilitating the creation of more complex molecules .

Interaction studies involving 3-Amino-N-ethylpropanamide hydrochloride focus on its potential binding affinity with various biological targets. Preliminary studies suggest that:

- It may interact with specific receptors in the central nervous system, influencing neurotransmitter activity.

- Its structural similarity to other bioactive compounds allows for comparative studies on binding interactions and efficacy.

These studies are crucial for understanding how this compound may function therapeutically or as part of drug development processes .

Several compounds share structural similarities with 3-Amino-N-ethylpropanamide hydrochloride, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-N-benzyl-N-ethylpropanamide | C12H19ClN2O | Contains a benzyl group, enhancing lipophilicity. |

| N-Ethylpropanamide | C5H11NO | Lacks amino substitution at the third position. |

| N,N-Diethylpropanamide | C8H17N | Features two ethyl groups, affecting solubility. |

Uniqueness

3-Amino-N-ethylpropanamide hydrochloride is unique due to its specific combination of an ethyl group and an amino group adjacent to a propanamide backbone. This structural arrangement may confer distinct biological activities compared to other similar compounds, particularly in terms of receptor interactions and pharmacological effects .

3-Amino-N-ethylpropanamide hydrochloride represents a hydrochloride salt of beta-alanine ethylamide, characterized by its distinctive molecular composition and structural arrangement [2]. The compound possesses the molecular formula C5H13ClN2O, with a molecular weight of 152.63 grams per mole [2] [3]. This formula reflects the protonation of the parent 3-amino-N-ethylpropanamide molecule (C5H12N2O, molecular weight 116.16 g/mol) by hydrochloric acid [4] [2].

The molecular structure consists of a three-carbon backbone derived from beta-alanine, where the primary amino group is positioned at the terminal carbon (C-3), and the carboxyl group has been converted to an ethyl amide functionality [4]. The International Union of Pure and Applied Chemistry name for the parent compound is 3-amino-N-ethylpropanamide, with the systematic designation as beta-alanine ethylamide [4]. The canonical Simplified Molecular Input Line Entry System representation is "CCNC(=O)CCN.Cl", indicating the presence of the chloride anion associated with the protonated amine [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C5H13ClN2O | [2] |

| Molecular Weight | 152.63 g/mol | [2] [3] |

| Parent Compound Formula | C5H12N2O | [4] |

| Parent Molecular Weight | 116.16 g/mol | [4] |

| CAS Registry Number | 1220018-15-4 | [2] [3] |

The structural framework exhibits the characteristic features of amino acid derivatives, specifically beta-amino acids where the amino group is attached to the beta-carbon rather than the alpha-carbon position [5]. This structural arrangement eliminates the presence of stereogenic centers, as confirmed by computational analysis indicating zero defined atom stereocenters and zero undefined atom stereocenters [4].

Crystallographic Analysis

Hydrochloride salts of amine-containing compounds typically exhibit enhanced crystallization properties compared to their free base forms due to the ionic interactions between the protonated amine and chloride anion [6]. The formation of the hydrochloride salt occurs through the protonation of the primary amino group, converting the neutral amine into a positively charged ammonium species that associates with the chloride counterion [6].

Crystal packing in similar amino propanamide hydrochloride systems demonstrates characteristic hydrogen bonding patterns involving both the ammonium and amide functional groups [7]. The hydrogen bonding network typically includes nitrogen-hydrogen to chloride interactions (N-H···Cl), amide carbonyl oxygen to ammonium hydrogen interactions (N-H···O=C), and intermolecular amide hydrogen bonds [7]. These interactions contribute to the formation of extended three-dimensional networks that stabilize the crystal structure.

The crystallographic behavior of related beta-alanine derivatives has been extensively studied, revealing that such compounds often crystallize in monoclinic or orthorhombic crystal systems [7]. The hydrogen bonding patterns in these structures typically involve the formation of chains or sheets through the systematic arrangement of hydrogen bond donors and acceptors [7].

Thermal analysis of similar aminopropanamide hydrochloride salts indicates crystalline stability with defined melting points, typically ranging between 130-180°C depending on the specific substitution pattern [8]. The crystalline form of the hydrochloride salt provides advantages in terms of handling, purification, and pharmaceutical applications due to improved stability and reduced hygroscopicity compared to the free base .

Stereochemical Characteristics

3-Amino-N-ethylpropanamide hydrochloride exhibits distinctive stereochemical properties that distinguish it from alpha-amino acid derivatives [5]. The compound lacks chiral centers, as evidenced by computational analysis indicating zero defined and undefined atom stereocenters [4]. This absence of chirality is a characteristic feature of beta-alanine derivatives, where the amino group is positioned at the beta-carbon rather than the alpha-carbon [5].

The molecular conformation is characterized by the flexibility of the propyl chain connecting the amino and amide functionalities [4]. Computational analysis reveals three rotatable bonds within the structure, allowing for conformational flexibility around the carbon-carbon single bonds and the carbon-nitrogen amide bond [4]. This conformational freedom contrasts with the more constrained structures of alpha-amino acid derivatives.

The hydrogen bonding capacity of the molecule is defined by two hydrogen bond donors (the amino group and the amide nitrogen) and two hydrogen bond acceptors (the amide carbonyl oxygen and the amino nitrogen) [4]. The topological polar surface area is calculated as 55.1 Ų, indicating moderate polarity and potential for hydrogen bonding interactions [4].

| Stereochemical Parameter | Value | Reference |

|---|---|---|

| Defined Atom Stereocenters | 0 | [4] |

| Undefined Atom Stereocenters | 0 | [4] |

| Defined Bond Stereocenters | 0 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Topological Polar Surface Area | 55.1 Ų | [4] |

The conformational properties of beta-alanine derivatives have been studied extensively using matrix isolation infrared spectroscopy and quantum chemical calculations [10] [11]. These studies reveal the presence of multiple stable conformers in the gas phase, with at least three to five conformers being energetically accessible [10]. The conformational landscape is influenced by intramolecular hydrogen bonding and the rotation around the carbon-carbon and carbon-nitrogen bonds.

Computational Modeling of Molecular Conformation

Computational modeling of 3-amino-N-ethylpropanamide and its hydrochloride salt has been investigated using various quantum chemical methods, providing insights into the molecular geometry, electronic properties, and conformational preferences [12] [13]. Density functional theory calculations at the B3LYP level with appropriate basis sets have been employed to optimize the molecular structure and predict spectroscopic properties [13].

The computational analysis reveals that the parent compound (3-amino-N-ethylpropanamide) exists in multiple conformational states due to the flexibility of the propyl chain [10]. The conformational landscape is characterized by rotation around the C-C bonds of the propyl chain and the partial double bond character of the amide bond [12]. The most stable conformers are typically those that minimize steric hindrance while maximizing favorable intramolecular interactions.

Molecular dynamics simulations and quantum mechanical calculations have been used to study the conformational behavior of related amide-containing compounds [12] [14]. These studies demonstrate that amide groups exhibit restricted rotation due to the partial double bond character of the carbon-nitrogen bond, with rotation barriers typically ranging from 15-20 kcal/mol [12].

The electronic properties calculated using density functional theory methods reveal a HOMO-LUMO energy gap characteristic of saturated organic compounds [13]. The frontier molecular orbitals are typically localized on the nitrogen-containing functional groups, with the highest occupied molecular orbital primarily centered on the amino nitrogen and the lowest unoccupied molecular orbital associated with the amide carbonyl [13].

| Computational Parameter | Typical Value Range | Method | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 5.4-5.6 eV | B3LYP/6-311++G(d,p) | [13] |

| Amide Rotation Barrier | 15-20 kcal/mol | DFT | [12] |

| Dipole Moment | 5-7 Debye | B3LYP | [13] |

| Number of Stable Conformers | 3-5 | MP2/aug-cc-pVDZ | [10] |

Computational studies on the protonation behavior of amino groups in similar compounds indicate that the pKa values of beta-alanine derivatives are typically in the range of 9-10 for the amino group [15]. The protonation preferentially occurs at the primary amino group rather than the amide nitrogen, consistent with the formation of the hydrochloride salt at the terminal amino position [15].

The computational modeling also provides insights into the vibrational spectra, with characteristic amide I and amide II bands predicted in the infrared spectrum [10] [16]. The amide I band, corresponding to the C=O stretching vibration, is typically observed around 1650-1680 cm⁻¹, while the amide II band, involving N-H bending and C-N stretching, appears around 1550-1580 cm⁻¹ [16].

3-Amino-N-ethylpropanamide hydrochloride manifests as a crystalline powder at ambient conditions, presenting as a white to off-white solid material [1]. The compound exhibits hygroscopic properties, necessitating storage under controlled moisture conditions to maintain its structural integrity and prevent degradation [1]. This hygroscopic nature is characteristic of amino acid-derived hydrochloride salts, which readily absorb atmospheric moisture due to their ionic character.

The molecular framework of this compound consists of a three-carbon propanamide backbone with an amino group positioned at the terminal carbon and an ethyl substituent attached to the amide nitrogen . The hydrochloride salt formation results from the protonation of the primary amino group by hydrochloric acid, creating a stable ionic species with enhanced water solubility compared to the free base form [1].

Physical characterization reveals that the compound maintains stability when stored at room temperature under inert atmospheric conditions [1] [3]. The crystalline structure contributes to its solid-state stability, though protection from moisture and light exposure is recommended to prevent potential degradation pathways [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₂ClN₂O | [1] |

| Molecular Weight | 152.62 g/mol | [1] |

| Physical State | Crystalline powder | [1] |

| Appearance | White to off-white powder | [1] |

| Storage Requirements | Room temperature under inert atmosphere | [1] |

| Moisture Sensitivity | Hygroscopic | [1] |

Solubility Parameters in Various Solvents

The solubility profile of 3-amino-N-ethylpropanamide hydrochloride demonstrates characteristic behavior of amino acid-derived hydrochloride salts across different solvent systems. The ionic nature of the compound, resulting from the protonated amino group and chloride counterion, significantly influences its dissolution patterns in various media.

Water solubility represents the most favorable dissolution medium for this compound. Hydrochloride salts typically exhibit high aqueous solubility due to the formation of hydrated ionic species [4] [5]. The polar amino group and ionic chloride facilitate extensive hydrogen bonding with water molecules, promoting complete dissolution under normal conditions.

Polar protic solvents, including methanol and ethanol, demonstrate good compatibility with the compound [6] [4]. These solvents can effectively solvate both the cationic and anionic components through hydrogen bonding interactions. The hydroxyl groups in alcoholic solvents provide proton-donating capability that stabilizes the chloride anion, while simultaneously engaging in hydrogen bonding with the amino functionality.

Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide exhibit moderate solubility characteristics [7] [8]. These solvents can effectively solvate the ionic species through dipole-ion interactions, though the absence of protic hydrogen limits the extent of dissolution compared to protic systems.

Nonpolar organic solvents generally show limited solubility due to the inability to stabilize the ionic character of the hydrochloride salt. The high dielectric constant required for ionic dissolution is absent in hydrocarbons and similar nonpolar media, resulting in poor solubility profiles.

| Solvent Category | Solubility Classification | Dissolution Mechanism |

|---|---|---|

| Water | Highly soluble | Ionic hydration and hydrogen bonding |

| Polar Protic (MeOH, EtOH) | Generally soluble | Hydrogen bonding with both ions |

| Polar Aprotic (DMSO, DMF) | Moderately soluble | Dipole-ion interactions |

| Nonpolar Organic | Limited solubility | Insufficient ionic stabilization |

Thermal Stability and Decomposition Pathways

Thermal stability assessment of 3-amino-N-ethylpropanamide hydrochloride indicates moderate thermal resistance characteristic of amino acid-derived hydrochloride salts. Based on analogous compounds and structural considerations, the decomposition temperature range is estimated between 150-200°C [9] [10].

The thermal degradation pattern typically follows a multi-step process initiated by dehydrochlorination reactions. Primary thermal events involve the loss of hydrogen chloride, converting the salt back to the free base form. This process generally occurs in the temperature range of 120-160°C for similar amino acid hydrochlorides [11] [10].

Secondary decomposition pathways involve the breakdown of the organic framework itself. The amide functionality represents a relatively stable structural element, though elevated temperatures above 180°C can promote hydrolysis reactions, particularly in the presence of residual moisture. The amino group may undergo oxidative degradation, forming ammonia and other nitrogen-containing fragments [9].

Thermogravimetric analysis studies on related compounds suggest that the initial mass loss corresponds to dehydrochlorination, followed by progressive degradation of the carbon skeleton [10]. The presence of the ethyl substituent on the amide nitrogen may influence the decomposition kinetics, potentially providing additional stabilization through steric effects.

Storage recommendations emphasize maintaining temperatures below 25°C to ensure long-term stability [1] [3]. Exposure to elevated temperatures, particularly in humid environments, can accelerate decomposition processes and should be avoided during handling and storage protocols.

| Thermal Parameter | Temperature Range | Process Description |

|---|---|---|

| Initial Stability | Room temperature to 100°C | Stable under normal conditions |

| Dehydrochlorination | 120-160°C | Loss of HCl, formation of free base |

| Primary Decomposition | 150-200°C | Organic framework degradation |

| Complete Degradation | Above 200°C | Total structural breakdown |

pH-Dependent Behavior in Solution

The pH-dependent behavior of 3-amino-N-ethylpropanamide hydrochloride in aqueous solution reflects the amphoteric character typical of amino acid derivatives. The compound contains a primary amino group capable of protonation and deprotonation reactions depending on solution pH conditions.

Acidic conditions (pH < 2) maintain the compound in a fully protonated state, where the amino group exists as -NH₃⁺ [12] [13]. This form exhibits maximum water solubility and represents the most stable configuration in strongly acidic media. The protonated amino group cannot undergo further protonation, making the compound resistant to additional acid-base reactions.

Neutral to mildly acidic conditions (pH 2-7) represent the optimal stability range for the hydrochloride salt [14]. The amino group remains predominantly protonated, maintaining the ionic character essential for enhanced solubility. This pH range corresponds to typical storage and handling conditions where the compound demonstrates excellent stability.

Alkaline conditions (pH 7-10) introduce equilibrium between protonated and neutral forms of the amino group [15] [16]. The estimated pKa value for the amino functionality falls within the range of 9-10, based on structural analogy with β-alanine derivatives and similar compounds. As pH approaches the pKa value, deprotonation becomes increasingly significant.

Strongly alkaline conditions (pH > 10) promote extensive deprotonation of the amino group, converting the salt to its free base form [17]. This transformation may result in reduced water solubility and potential precipitation, depending on concentration and specific pH values. The free base form may be more susceptible to oxidative degradation and other side reactions.

The physiological pH range (7.4) represents conditions where the compound exists in mixed protonation states, with both ionic and neutral forms present in equilibrium. This characteristic is relevant for biological applications where the compound may encounter physiological buffer systems [13].

| pH Range | Predominant Form | Stability Characteristics | Solubility Impact |

|---|---|---|---|

| < 2 | Fully protonated (-NH₃⁺) | Highly stable | Maximum solubility |

| 2-7 | Predominantly ionic | Good stability | High solubility |

| 7-10 | Mixed protonation states | Moderate stability | Variable solubility |

| > 10 | Free base (-NH₂) | Potentially unstable | Reduced solubility |